molecular formula C22H20F2N4O3 B2529427 N-(3,5-difluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide CAS No. 1251599-56-0

N-(3,5-difluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide

Cat. No.: B2529427
CAS No.: 1251599-56-0
M. Wt: 426.424
InChI Key: QKKPEMSLPUSDQJ-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is a synthetic organic compound characterized by its complex structure, which includes a difluorobenzyl group, a morpholinopyrazine moiety, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide typically involves multiple steps:

  • Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 4-hydroxybenzoic acid with thionyl chloride to form 4-chlorobenzoic acid, which is then converted to 4-aminobenzoic acid through an amination reaction.

  • Introduction of the Difluorobenzyl Group: : The 3,5-difluorobenzyl group is introduced via a nucleophilic substitution reaction. This involves reacting 3,5-difluorobenzyl chloride with the amine group of the benzamide core under basic conditions.

  • Attachment of the Morpholinopyrazine Moiety: : The final step involves the coupling of the morpholinopyrazine moiety to the benzamide core. This is typically achieved through an etherification reaction, where the hydroxyl group of the benzamide reacts with the pyrazine derivative in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the morpholinopyrazine moiety. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reduction reactions can target the benzamide core, converting it to the corresponding amine. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The difluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like amines, thiols, and alkoxides

Major Products

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of amine derivatives

    Substitution: Formation of substituted benzyl derivatives

Scientific Research Applications

N-(3,5-difluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide has several applications in scientific research:

  • Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with specific biological targets.

  • Biological Studies: : The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action and potential side effects.

  • Chemical Biology: : It serves as a tool compound in chemical biology to probe biological pathways and identify new drug targets.

  • Industrial Applications: : Its derivatives are explored for use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorobenzyl group enhances its binding affinity, while the morpholinopyrazine moiety contributes to its selectivity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biological pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-difluorobenzyl)-4-hydroxybenzamide: Lacks the morpholinopyrazine moiety, resulting in different biological activity.

    N-(3,5-difluorobenzyl)-4-(pyridin-2-yloxy)benzamide: Contains a pyridine ring instead of the morpholinopyrazine, altering its binding properties and selectivity.

Uniqueness

N-(3,5-difluorobenzyl)-4-((3-morpholinopyrazin-2-yl)oxy)benzamide is unique due to its combination of the difluorobenzyl group and the morpholinopyrazine moiety. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its solubility and bioavailability. Additionally, the presence of the morpholinopyrazine moiety offers a distinct interaction profile with biological targets, making it a valuable compound in drug discovery and development.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F2N4O3/c23-17-11-15(12-18(24)13-17)14-27-21(29)16-1-3-19(4-2-16)31-22-20(25-5-6-26-22)28-7-9-30-10-8-28/h1-6,11-13H,7-10,14H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKKPEMSLPUSDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=CN=C2OC3=CC=C(C=C3)C(=O)NCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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